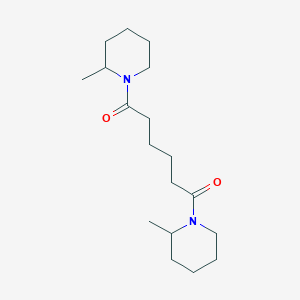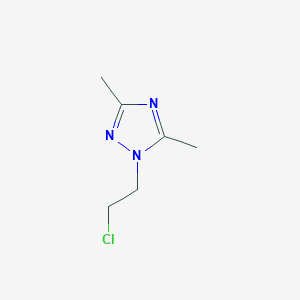
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione is an organic compound that belongs to the class of diketones It features two piperidine rings attached to a hexane backbone with ketone functionalities at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione typically involves the reaction of 1,6-hexanedione with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. For example, a micro fixed-bed reactor can be used to carry out the reductive amination of 1,6-hexanedione with 2-methylpiperidine in the presence of a platinum catalyst. This method allows for precise control over reaction parameters and can produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism of action of 1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets. The piperidine rings and diketone functionalities allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: A lignan with similar diketone functionality but different substituents on the hexane backbone.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Another diketone with pyrrole rings instead of piperidine.
Uniqueness
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione is unique due to its specific combination of piperidine rings and diketone functionalities. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H32N2O2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1,6-bis(2-methylpiperidin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H32N2O2/c1-15-9-5-7-13-19(15)17(21)11-3-4-12-18(22)20-14-8-6-10-16(20)2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
JUJFXCLBPZBDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(=O)CCCCC(=O)N2CCCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10871197.png)
![N-(4-chlorophenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10871204.png)
![ethyl 4,5-dimethyl-2-{[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B10871207.png)
![Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10871209.png)
![(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871210.png)
![(4Z)-5-(4-methoxyphenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871211.png)
![N-[3-(dimethylamino)propyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10871216.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10871218.png)
![N-cyclohexyl-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10871225.png)

![ethyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B10871252.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10871254.png)
![2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10871267.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B10871273.png)
